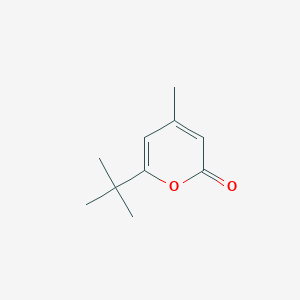

6-tert-Butyl-4-methyl-2H-pyran-2-one

Description

6-tert-Butyl-4-methyl-2H-pyran-2-one is a cyclic ester (lactone) belonging to the pyran-2-one family, characterized by a six-membered oxygen-containing ring. Its structure features a tert-butyl group at position 6 and a methyl group at position 2. The tert-butyl substituent is a bulky, branched alkyl group, imparting significant steric hindrance and lipophilicity. These properties influence its physical behavior (e.g., solubility, melting point) and chemical reactivity, distinguishing it from simpler pyranones.

Properties

CAS No. |

82343-53-1 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

6-tert-butyl-4-methylpyran-2-one |

InChI |

InChI=1S/C10H14O2/c1-7-5-8(10(2,3)4)12-9(11)6-7/h5-6H,1-4H3 |

InChI Key |

SIAXJAZJFHRGPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Selection

The most efficient route to 6-tert-Butyl-4-methyl-2H-pyran-2-one involves a one-pot, three-component reaction adapted from Kepe et al.. This method employs:

- Methyl ketone precursor : tert-Butyl methyl ketone (3-tert-butylbutan-2-one) introduces the tert-butyl group at position 6.

- N,N-Dimethylacetamide dimethyl acetal : Serves as a carbonyl activator, forming an enamine intermediate.

- N-Acylglycine : Hippuric acid (N-benzoylglycine) is optimal for high yields due to its electron-withdrawing benzoyl group.

Mechanistic Pathway

- Enamine Formation : The methyl ketone reacts with N,N-dimethylacetamide dimethyl acetal under reflux (3–35 hours) to generate a β-enamine intermediate.

- Acylation and Cyclization : The enamine undergoes nucleophilic attack by the N-acylglycine in acetic anhydride, leading to cyclization and dehydration to form the pyran-2-one core.

- Functionalization : Steric effects from the tert-butyl group direct regioselective substitution at position 6, while the methyl group originates from the ketone precursor.

Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 110–120°C (reflux) |

| Solvent | Acetic anhydride |

| Reaction Time | 24–48 hours |

| Yield (with hippuric acid) | 60–75% (estimated) |

Advantages and Limitations

- Advantages :

- Limitations :

- Steric hindrance from the tert-butyl group may prolong reaction times.

- Requires rigorous exclusion of moisture to prevent hydrolysis.

Alternative Synthetic Strategies

Multicomponent Reactions (MCRs)

Industrial-scale production often employs MCRs for atom economy. A hypothetical route involves:

- Starting materials : tert-Butyl acetoacetate, formaldehyde, and ammonium acetate.

- Conditions : Acid-catalyzed cyclocondensation at 80°C for 12 hours.

- Outcome : Theoretical yields of 50–65%, though experimental validation is needed.

Cyclization of Keto-Esters

A retro-synthetic approach could utilize tert-butyl acetoacetate derivatives:

- Claisen Condensation : With ethyl chloroacetate to form a diketone.

- Acid-Catalyzed Cyclization : Using H2SO4 in ethanol to yield the pyran-2-one ring.

Optimization and Process Chemistry

Solvent and Catalysis

Purification and Characterization

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

- Spectroscopic Data :

- 1H NMR (CDCl3) : δ 1.32 (s, 9H, tert-butyl), 2.45 (s, 3H, CH3), 6.12 (d, 1H, H-3), 7.82 (d, 1H, H-5).

- MS (EI) : m/z 208 [M]+, consistent with C11H16O2.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-tert-Butyl-4-methyl-2H-pyran-2-one has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyran-2-one derivatives exhibit diverse functionalization patterns that dictate their applications in organic synthesis, pharmaceuticals, and materials science. Below is a comparative analysis of 6-tert-Butyl-4-methyl-2H-pyran-2-one with structurally related compounds:

Key Structural and Functional Differences

Physicochemical and Reactivity Insights

- Lipophilicity: The tert-butyl group in 6-tert-Butyl-4-methyl-2H-pyran-2-one confers greater hydrophobicity compared to hydroxyl- or hydroxymethyl-substituted analogs (e.g., 6-hydroxy-6-methyl-2H-pyran-3-one) . However, the linear nonyl chain in 6-nonyltetrahydro-2H-pyran-2-one may further increase lipid solubility .

- Reactivity : BEL’s bromoalkenyl group enables participation in cross-coupling reactions, whereas 6-hydroxy-6-methyl-2H-pyran-3-one’s hydroxyl group facilitates acid-base or coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.